molecular formula C16H21NO2 B13232590 1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one

1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13232590
M. Wt: 259.34 g/mol
InChI Key: YEIBMXIMPVACIA-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one is a chemical compound with a complex structure that includes a piperidine ring substituted with a 2,4-dimethylphenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylacetonitrile with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl isocyanate: A related compound used as a pharmaceutical intermediate.

    1-(2,4-Dimethylphenyl)ethanol: Another similar compound with applications in organic synthesis.

Uniqueness

1-(2,4-Dimethylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-4-15(18)13-6-5-9-17(16(13)19)14-8-7-11(2)10-12(14)3/h7-8,10,13H,4-6,9H2,1-3H3

InChI Key

YEIBMXIMPVACIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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